molecular formula C7H14N4O5 B1580701 1-Amidino-3-beta-D-ribofuranosylurea CAS No. 2508-80-7

1-Amidino-3-beta-D-ribofuranosylurea

Cat. No. B1580701
CAS RN: 2508-80-7
M. Wt: 234.21 g/mol
InChI Key: KSNSQOVBNYYHLW-UHFFFAOYSA-N
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Description

1-Amidino-3-beta-D-ribofuranosylurea, also known as Azacitidine Related Compound C, is a chemical compound with the empirical formula C7H14N4O5 . It has a molecular weight of 463.31 .


Molecular Structure Analysis

The molecular structure of 1-Amidino-3-beta-D-ribofuranosylurea consists of a ribofuranosyl (a type of sugar) core attached to an amidino group and a urea group . The molecule has a complex structure with multiple functional groups, which could potentially influence its chemical behavior and interactions.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Amidino-3-beta-D-ribofuranosylurea are not available, it’s worth noting that amides, in general, can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with electrophilic inducers .


Physical And Chemical Properties Analysis

1-Amidino-3-beta-D-ribofuranosylurea has a solubility of 1 mg/L in water at 25 ºC . It has a calculated density of 2.0±0.1 g/cm^3 and a calculated index of refraction of 1.749 . Its melting point is 199.32 ºC .

Scientific Research Applications

Agriculture and Crop Production

The compound has been associated with the development of nano-urea fertilizers . These fertilizers are expected to improve Nitrogen Use Efficiency (NUE) by increasing the efficiency of nitrogen delivery to plants and minimizing nitrogen losses to the environment . This application is particularly relevant for sustainable crop production .

Antiviral Agent

The compound, also known as 1-Amidino-3-beta-D-ribofuranosylurea, has been synthesized and evaluated for its activity against human cytomegalovirus (HCMV) . This suggests its potential use as an antiviral agent.

Protein Modification

The compound has been associated with the incorporation of unnatural amino acids (UAA) . UAA incorporation by amber codon suppression offers scientists a powerful tool to modify the properties of proteins at will. This has been used for a plethora of fundamental research applications and, more recently, also for the selective modification of therapeutic proteins .

Therapeutic Protein Design

The compound, also known as 1-beta-D-Ribofuranosyl-3-guanylurea, has been used in the design of therapeutic proteins . It is a synthetic compound that mimics the effects of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Antiviral Drug Development

The compound, also known as 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea, has been used in the development of antiviral drugs . It has been synthesized and evaluated for its activity against human cytomegalovirus (HCMV), suggesting its potential use in the development of antiviral drugs .

Immunology

The compound, also known as 1-beta-D-ribofuranosyl-3-guanylurea, has been associated with the development of immunosuppressive nucleoside antibiotics . This suggests its potential use in the field of immunology .

Safety and Hazards

The safety data sheet for 1-Amidino-3-beta-D-ribofuranosylurea indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective clothing and eye protection .

properties

IUPAC Name

1-(diaminomethylidene)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSQOVBNYYHLW-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amidino-3-beta-D-ribofuranosylurea

CAS RN

2508-80-7
Record name N-(Aminoiminomethyl)-N′-β-D-ribofuranosylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-beta-D-Ribofuranosyl-3-guanylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-.BETA.-D-RIBOFURANOSYL-3-GUANYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLG977GAY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of RGU in the context of 5-azacytidine (5-AC) therapy?

A1: Research indicates that 5-AC, when in aqueous solution, undergoes degradation to form a mixture of compounds, including RGU. [] This is particularly important because 5-AC is often administered clinically via prolonged intravenous infusion. The formation of RGU during this process raises questions about its potential toxicity and impact on the overall efficacy of 5-AC treatment.

Q2: Does RGU possess any antitumor activity?

A2: While RGU demonstrated some antitumor activity against murine L1210 leukemia in the study, further investigation revealed that this activity could be entirely attributed to its in vivo conversion back to 5-AC. [] This finding suggests that RGU itself may not have intrinsic antitumor properties.

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